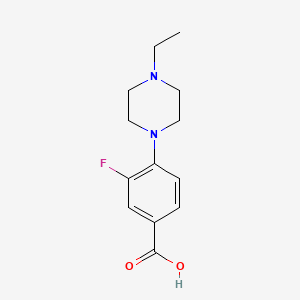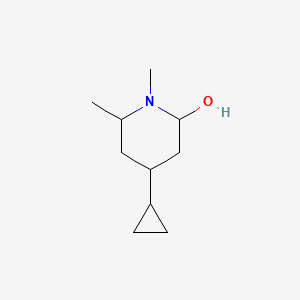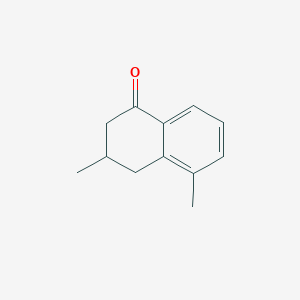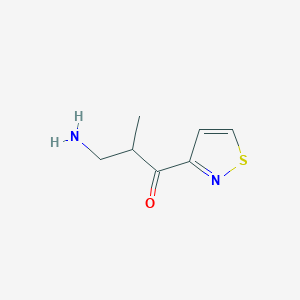![molecular formula C12H18N2 B13195794 3-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B13195794.png)
3-[1-(Aminomethyl)cyclopentyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Aminomethyl)cyclopentyl]aniline is an organic compound with the molecular formula C₁₂H₁₈N₂ It is characterized by a cyclopentyl ring substituted with an aminomethyl group and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Aminomethyl)cyclopentyl]aniline typically involves the reaction of cyclopentylamine with benzaldehyde to form an intermediate Schiff base, which is subsequently reduced to yield the target compound. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(Aminomethyl)cyclopentyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the aminomethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the aniline ring.
Wissenschaftliche Forschungsanwendungen
3-[1-(Aminomethyl)cyclopentyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: It can be used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-[1-(Aminomethyl)cyclopentyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the aniline moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentylamine: Similar in structure but lacks the aniline moiety.
Aniline: Contains the aniline moiety but lacks the cyclopentyl ring.
N-Methylcyclopentylamine: Similar but with a methyl group instead of an aminomethyl group.
Uniqueness
3-[1-(Aminomethyl)cyclopentyl]aniline is unique due to the presence of both the cyclopentyl ring and the aniline moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C12H18N2 |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
3-[1-(aminomethyl)cyclopentyl]aniline |
InChI |
InChI=1S/C12H18N2/c13-9-12(6-1-2-7-12)10-4-3-5-11(14)8-10/h3-5,8H,1-2,6-7,9,13-14H2 |
InChI-Schlüssel |
ZCWSNWYZNHCOIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CN)C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(Tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)thiophene-3-carboxylic acid](/img/structure/B13195718.png)


![methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine](/img/structure/B13195734.png)



![2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195762.png)
![1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]propan-2-one](/img/structure/B13195769.png)
![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13195783.png)


